molecular formula C56H99N11O17S2 B1235679 tert-butyl (2S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-4-oxobutanoyl]amino]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbut-3-enoyl]amino]-4-methyl-3,5-bis(sulfanyl)pentanoyl]-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-6-methyl-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3-oxoheptanoate CAS No. 139555-60-5

tert-butyl (2S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-4-oxobutanoyl]amino]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbut-3-enoyl]amino]-4-methyl-3,5-bis(sulfanyl)pentanoyl]-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-6-methyl-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3-oxoheptanoate

Cat. No.: B1235679
CAS No.: 139555-60-5
M. Wt: 1262.6 g/mol
InChI Key: HYTOPKJUBZLFCJ-IFRSZQCCSA-N
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Description

The compound “tert-butyl (2S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-4-oxobutanoyl]amino]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbut-3-enoyl]amino]-4-methyl-3,5-bis(sulfanyl)pentanoyl]-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-6-methyl-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3-oxoheptanoate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes may include:

    Protection and Deprotection Steps: Using protecting groups like tert-butyl to protect reactive functional groups during intermediate steps.

    Peptide Bond Formation: Employing coupling reagents such as EDCI or DCC to form peptide bonds between amino acids.

    Oxidation and Reduction Reactions: Utilizing oxidizing agents like PCC or reducing agents like NaBH4 to modify specific functional groups.

Industrial Production Methods

Industrial production of such complex molecules often involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The process may include:

    Solid-Phase Peptide Synthesis (SPPS): A common method for synthesizing peptides and proteins.

    Purification Techniques: Using HPLC or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Nucleophilic substitution reactions involving amino groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4.

    Reducing Agents: NaBH4, LiAlH4.

    Coupling Reagents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a therapeutic agent.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **tert-butyl (2S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-4-oxobutanoyl]amino]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbut-3-enoyl]amino]-4-methyl-3,5-bis(sulfanyl)pentanoyl]-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-6-methyl-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3-oxoheptanoate
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

CAS No.

139555-60-5

Molecular Formula

C56H99N11O17S2

Molecular Weight

1262.6 g/mol

IUPAC Name

tert-butyl (2S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-4-oxobutanoyl]amino]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbut-3-enoyl]amino]-4-methyl-3,5-bis(sulfanyl)pentanoyl]-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-6-methyl-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3-oxoheptanoate

InChI

InChI=1S/C56H99N11O17S2/c1-26(2)21-34(63-45(74)35(22-36(59)69)64-44(73)32(57)23-81-52(9,10)11)42(71)56(50(79)83-54(15,16)17,41(70)29(6)62-51(80)84-55(18,19)20)67(48(77)33(58)24-82-53(12,13)14)49(78)39(40(86)28(5)25-85)66-47(76)38(27(3)4)65-43(72)30(7)61-46(75)37(60)31(8)68/h26,28-35,37-40,68,85-86H,3,21-25,57-58,60H2,1-2,4-20H3,(H2,59,69)(H,61,75)(H,62,80)(H,63,74)(H,64,73)(H,65,72)(H,66,76)/t28?,29-,30-,31+,32-,33-,34-,35-,37-,38-,39-,40?,56-/m0/s1

InChI Key

HYTOPKJUBZLFCJ-IFRSZQCCSA-N

SMILES

CC(C)CC(C(=O)C(C(=O)C(C)NC(=O)OC(C)(C)C)(C(=O)OC(C)(C)C)N(C(=O)C(COC(C)(C)C)N)C(=O)C(C(C(C)CS)S)NC(=O)C(C(=C)C)NC(=O)C(C)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)N)NC(=O)C(COC(C)(C)C)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(=C)C)C(=O)N[C@@H](C(C(C)CS)S)C(=O)N(C(=O)[C@H](COC(C)(C)C)N)[C@@](C(=O)[C@H](C)NC(=O)OC(C)(C)C)(C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](COC(C)(C)C)N)C(=O)OC(C)(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)C(C(=O)C(C)NC(=O)OC(C)(C)C)(C(=O)OC(C)(C)C)N(C(=O)C(COC(C)(C)C)N)C(=O)C(C(C(C)CS)S)NC(=O)C(C(=C)C)NC(=O)C(C)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)N)NC(=O)C(COC(C)(C)C)N

Synonyms

Boc-cyclo(Cys-Ser(tBu)-Asn-Leu-Ser(tBu)-Thr(tBu)-Cys)-Val-Leu-Gly-OH
salmon calcitonin (1-10), t-butylated
t-butyloxycarbonyl-cyclo(cysteinyl-t-butylseryl-asparaginyl-leucyl-t-butylseryl-t-butylthreonyl-cysteinyl)-valyl-leucyl-glycine

Origin of Product

United States

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